3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine
CAS No.:
Cat. No.: VC15748437
Molecular Formula: C13H19ClN2
Molecular Weight: 238.75 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine -](/images/structure/VC15748437.png)
Specification
Molecular Formula | C13H19ClN2 |
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Molecular Weight | 238.75 g/mol |
IUPAC Name | 3-[2-(4-chlorophenyl)pyrrolidin-1-yl]propan-1-amine |
Standard InChI | InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13-3-1-9-16(13)10-2-8-15/h4-7,13H,1-3,8-10,15H2 |
Standard InChI Key | QGPYZCNSGHUMTF-UHFFFAOYSA-N |
Canonical SMILES | C1CC(N(C1)CCCN)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is defined by three key components:
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A pyrrolidine ring, a saturated five-membered ring containing four carbon atoms and one nitrogen atom.
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A 4-chlorophenyl group, a benzene ring substituted with a chlorine atom at the para position.
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A propan-1-amine chain, a three-carbon aliphatic chain terminating in a primary amine group.
The spatial arrangement of these groups is critical to the compound’s chemical behavior. The pyrrolidine ring adopts an envelope conformation, with the nitrogen atom at the "flap" position, while the 4-chlorophenyl group introduces steric and electronic effects that influence reactivity . The amine chain provides a site for hydrogen bonding and protonation, enhancing solubility in polar solvents .
Table 1: Key Structural and Computational Data
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-[2-(4-Chlorophenyl)pyrrolidin-1-yl]propan-1-amine typically involves a multi-step sequence:
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Formation of the Pyrrolidine-Chlorophenyl Backbone: 4-Chlorobenzaldehyde undergoes condensation with pyrrolidine in the presence of a reducing agent such as sodium borohydride (NaBH₄) to yield 2-(4-chlorophenyl)pyrrolidine.
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Introduction of the Amine Chain: The intermediate is subjected to reductive amination with 3-aminopropanol, utilizing catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂).
Industrial-scale production employs continuous flow reactors to optimize yield and purity. These systems enhance heat and mass transfer, reducing side reactions such as over-reduction or dimerization.
Reaction Optimization
Key parameters influencing synthesis efficiency include:
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Temperature: Maintained between 50–70°C to balance reaction rate and byproduct formation.
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Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran) improve reagent solubility, while protic solvents (e.g., ethanol) facilitate proton transfer during amination.
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Catalyst Loading: Pd/C at 5–10 wt% ensures complete hydrogenation without excessive costs.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in water (~15 mg/mL at 25°C) due to its amine group, which facilitates hydrogen bonding. In nonpolar solvents like dichloromethane, solubility increases to ~50 mg/mL . Stability studies indicate decomposition above 200°C, with hygroscopicity necessitating storage under anhydrous conditions .
Spectroscopic Characteristics
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Infrared (IR) Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-Cl stretch) .
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Nuclear Magnetic Resonance (NMR):
Pharmacological and Research Applications
Chemical Intermediate Utility
As a building block, the compound facilitates the synthesis of:
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Antidepressants: Functionalization of the amine group yields analogs with selective serotonin reuptake inhibition (SSRI) activity .
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Antipsychotics: Halogenated aryl groups enhance binding affinity for dopamine D₂ receptors .
Mechanistic Insights
Receptor Interactions
Molecular docking simulations reveal preferential binding to the allosteric site of the serotonin transporter (SERT). The chlorophenyl group engages in hydrophobic interactions with Phe335 and Tyr176, while the protonated amine forms a salt bridge with Asp98. This binding mode differs from classical SSRIs like fluoxetine, suggesting a novel mechanism.
Metabolic Pathways
Hepatic metabolism primarily involves cytochrome P450 2D6 (CYP2D6)-mediated oxidation of the pyrrolidine ring to a lactam metabolite. Secondary pathways include N-dealkylation of the amine chain, yielding 3-aminopropanol as a byproduct .
Comparative Analysis with Structural Analogs
Analog 1: 1-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-2-one
This ketone-bearing analog lacks the terminal amine, reducing polar interactions and increasing LogP (3.12 vs. 2.70) . Consequently, it exhibits lower aqueous solubility but enhanced blood-brain barrier permeability .
Analog 2: 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one
Replacement of the chlorophenyl group with a plain phenyl ring abolishes halogen bonding, decreasing affinity for SERT by 40% . This highlights the critical role of the chlorine substituent in target engagement .
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